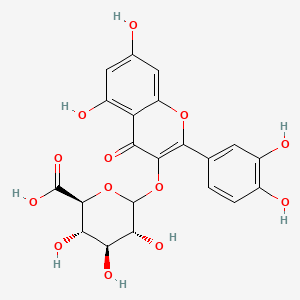

quercetin 3-O-beta-D-glucuronide

Description

Propriétés

Formule moléculaire |

C21H18O13 |

|---|---|

Poids moléculaire |

478.4 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)/t14-,15-,16+,19-,21?/m0/s1 |

Clé InChI |

DUBCCGAQYVUYEU-MBIBTLSJSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

SMILES isomérique |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

Synonymes |

miquelianin quercetin 3-O-beta-D-glucopyranoside quercetin 3-O-beta-glucopyranoside quercetin 3-O-glucopyranoside querciturone |

Origine du produit |

United States |

Biosynthesis, Natural Occurrence, and Metabolic Origins of Quercetin 3 O Beta D Glucuronide

Sources and Distribution in Plant Species

Quercetin (B1663063) 3-O-beta-D-glucuronide is found in a variety of plants, often alongside its parent compound, quercetin, and other related glycosides. Notable plant sources include:

Grape Vines (Vitis vinifera L.): The leaves of grapevines, particularly the Aglianico cultivar, have been identified as a significant source of quercetin 3-O-glucuronide. nih.gov Its concentration in the leaves can be influenced by environmental factors such as sun exposure. nih.gov

St. John's Wort (Hypericum perforatum): This medicinal herb contains miquelianin, which has been isolated and studied for its pharmacological properties. caymanchem.com

Indian Lotus (B1177795) (Nelumbo nucifera): This aquatic plant is another documented source of quercetin 3-O-glucuronide. wikipedia.org

Green Beans: This common vegetable also contains miquelianin. wikipedia.org

Tamarix gallica: The leaves of this plant have been shown to contain quercetin 3-O-glucuronide. researchgate.net

Onions: While onions are a primary source of quercetin, its glucuronide form is also present. researchgate.net

Various Herbal Plants: The compound is found in numerous herbal plants, contributing to their medicinal properties. researchgate.netnih.gov

The distribution and concentration of quercetin 3-O-beta-D-glucuronide within a plant can vary depending on the specific plant part, age, and growing conditions. For instance, in grape leaves, the content of this compound changes with the season and the height of the leaf on the vine. nih.gov

In Planta Biosynthetic Pathways

In plants, the biosynthesis of this compound begins with the general phenylpropanoid pathway. Phenylalanine is converted through a series of enzymatic steps to 4-coumaroyl-CoA. wikipedia.org This molecule then combines with three molecules of malonyl-CoA to form tetrahydroxychalcone, which is subsequently converted to naringenin. wikipedia.org

From naringenin, a series of hydroxylation and oxidation reactions catalyzed by enzymes such as flavonoid 3'-hydroxylase and flavanone (B1672756) 3-hydroxylase lead to the formation of dihydroquercetin. wikipedia.org Finally, flavonol synthase catalyzes the conversion of dihydroquercetin to quercetin. nih.govwikipedia.org

The final step in the formation of this compound involves the attachment of a glucuronic acid molecule to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT) enzyme. The expression of these enzymes, such as flavonol synthase, can be upregulated by environmental stressors like UV-B radiation, leading to increased accumulation of quercetin 3-O-glucuronide, which is believed to play a protective role in the plant. nih.gov

In Vivo Formation from Quercetin and Related Flavonoids

When quercetin and its glycosides are consumed by humans and animals, they undergo extensive metabolism. Quercetin glycosides are first hydrolyzed in the small intestine to the aglycone form, quercetin. nih.gov This free quercetin is then rapidly absorbed and undergoes phase II metabolism, primarily in the small intestine and liver. nih.govspandidos-publications.com

The major metabolic pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups of quercetin. wikipedia.orgnih.gov Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, and UGT1A9, are involved in this process. nih.govnih.gov The 3-hydroxyl group of quercetin is a primary site for glucuronidation, resulting in the formation of this compound. wikipedia.orgnih.gov This metabolite is one of the main forms of quercetin found in the bloodstream after oral intake. nih.govnih.govresearchgate.net

Other metabolites, such as quercetin-3'-sulfate and isorhamnetin-3-O-glucuronide, are also formed. wikipedia.orgnih.gov The liver can further process quercetin glucuronides through methylation or hydrolysis followed by sulfation. monash.edu The resulting metabolites are more water-soluble and are more easily excreted from the body. wikipedia.org

Microbial Biotransformation Pathways

Microorganisms in the gut and in certain fermentation processes can also biotransform quercetin. Some microbial strains possess enzymes capable of glycosylating quercetin at different positions. For instance, Cunninghamella elegans ATCC 9245 has been shown to convert quercetin into quercetin 3-O-β-D-glucopyranoside. researchgate.net

The gut microbiota plays a significant role in the metabolism of dietary flavonoids. nih.gov These microorganisms can hydrolyze quercetin glycosides to release the aglycone, which can then be absorbed and undergo glucuronidation in the body. nih.gov Some gut microbes can also directly perform glucuronidation, although the formation of this compound specifically through this route is less characterized than in vivo mammalian metabolism. Microbial enzymes like β-glucosidases and α-rhamnosidases are key in the initial breakdown of quercetin glycosides. nih.gov

Pharmacokinetic and Biotransformation Research of Quercetin 3 O Beta D Glucuronide

Gastrointestinal Absorption Mechanisms and Cellular Uptake

The journey of quercetin (B1663063) 3-O-beta-D-glucuronide begins in the gastrointestinal tract, where its absorption is a complex process involving specific transport mechanisms.

Intestinal Transport Phenomena

Following the ingestion of quercetin-rich foods, quercetin glycosides are partially hydrolyzed in the small intestine, releasing the aglycone, quercetin. nih.gov This free quercetin is then efficiently metabolized, with a primary transformation being glucuronidation, which can occur in the small intestine itself. nih.gov Studies in rat jejunum have indicated the involvement of the sodium-dependent glucose transporter 1 (SGLT1) in the mucosal uptake of quercetin-3-glucoside (B1262563), a precursor to its glucuronidated form. nih.gov The disappearance of quercetin-3-glucoside from the mucosal side was significantly reduced in the presence of D-glucose, suggesting a competitive inhibition at the SGLT1 transporter. nih.gov

Role of Membrane Transporters (e.g., MRP2, BCRP, OAT4, MATE1)

The transport of quercetin 3-O-beta-D-glucuronide and other quercetin metabolites across cellular membranes is facilitated by a variety of efflux and influx transporters. While specific data on the interaction of this compound with all the listed transporters is not extensively detailed in the provided results, the broader context of flavonoid and drug transport provides valuable insights.

Multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) are key ABC efflux transporters expressed in the intestine, liver, and at the blood-brain barrier. nih.gov BCRP, in particular, is known to transport a wide array of substrates, including sulfoconjugated organic anions and various organic cations. nih.gov While its role at the blood-brain barrier is debated, its function in intestinal secretion is well-documented. nih.gov

In the kidney, the entry of quercetin metabolites into tubular cells is mediated by influx transporters on the basolateral membrane and transporters on the apical membrane involved in tubular reabsorption. nih.gov Organic anion transporters (OATs) play a role in this process. For instance, quercetin 3'-O-glucuronide has a high affinity for OAT3, whereas quercetin 3-O-glucuronide is considered a weak substrate for both OAT1 and OAT3. nih.gov

Systemic Distribution and Tissue Accumulation

Once absorbed, this compound enters systemic circulation and is distributed to various tissues, with its concentration and localization being key determinants of its potential biological activity.

Plasma Concentration Dynamics

Pharmacokinetic studies in rats have provided detailed insights into the plasma concentration of this compound following oral administration of quercetin or its glucuronide form. After oral administration of quercetin, this compound is a major metabolite detected in plasma. nih.gov

One study comparing the pharmacokinetics of quercetin, isoquercitrin (B50326), and quercetin-3-O-β-D-glucuronide in rats found that after separate oral administration, all three compounds could be detected in the plasma, with mutual transformation occurring between quercetin and quercetin-3-O-β-D-glucuronide. peerj.com In another study, after oral administration of 100 mg/kg of quercetin or this compound in rats, this compound was the predominant form in plasma, with its area under the concentration-time curve (AUC) being significantly higher than that of quercetin. nih.gov The plasma concentration-time curves for quercetin and its glucuronide often exhibit two peaks, suggesting complex absorption and/or enterohepatic recirculation processes. nih.gov

Table 1: Pharmacokinetic Parameters of Quercetin and this compound in Rats This table is interactive. You can sort and filter the data.

| Compound Administered | Analyte in Plasma | Cmax (ng/mL) | Tmax (h) | AUC (mg/L*min) |

|---|---|---|---|---|

| Quercetin (50 mg/kg) | Quercetin | 2590.5 ± 987.9 | - | 2590.5 ± 987.9 |

| Quercetin (50 mg/kg) | This compound | - | - | 1550.0 ± 454.2 |

| This compound (50 mg/kg) | Quercetin | - | - | 3505.7 ± 1565.0 |

| This compound (50 mg/kg) | This compound | - | - | 962.7 ± 602.3 |

| Quercetin (100 mg/kg) | Quercetin | - | ~0.75 & ~5 | 1583.9 ± 583.3 (mg·h·L-1) |

| Quercetin (100 mg/kg) | This compound | - | ~0.75 & ~5 | 39529.2 ± 6108.2 (mg·h·L-1) |

| This compound (100 mg/kg) | Quercetin | - | ~0.75 & ~5 | 1394.6 ± 868.1 (mg·h·L-1) |

| This compound (100 mg/kg) | This compound | - | ~0.75 & ~5 | 24625.1 ± 1563.8 (mg·h·L-1) |

Data derived from studies in rats. nih.govpeerj.com Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.

Organ-Specific Localization (e.g., Brain, Kidney, Liver)

Following intravenous administration in rats, this compound demonstrates extensive tissue uptake. nih.gov Significant concentrations have been measured in the kidney, liver, heart, and even the brain. nih.gov The kidney shows particularly high accumulation, which is consistent with its role in the elimination of metabolites. nih.govnih.gov The liver, a central site for drug metabolism, also shows notable accumulation. nih.govnih.gov

Immunohistochemical studies in human brain tissue have revealed specific localization of quercetin-3-O-glucuronide. nih.gov Significant immunoreactivity was observed in the epithelial cells of the choroid plexus, which forms the blood-cerebrospinal fluid barrier, and in foamy macrophages within recent infarcts. nih.gov This suggests that the metabolite can accumulate in specific cell types within the brain. nih.gov

Blood-Brain Barrier Permeability Research

The ability of this compound to cross the blood-brain barrier (BBB) is a critical area of research, as it determines its potential to exert effects within the central nervous system. In vitro studies have suggested that flavonoids and their metabolites can traverse the BBB, with permeability influenced by factors such as lipophilicity. researchgate.net

Research has shown that quercetin-3-O-glucuronide can pass through the blood-brain barrier and accumulate in the brain. nih.govresearchgate.net Following oral dosage with a Cabernet Sauvignon red wine in rats, quercetin-3-O-glucuronide was one of the select polyphenolic metabolites identified in the brain. nih.gov The concentration of quercetin-3-O-glucuronide in brain tissues was found to be 0.91 ± 0.13 pmol/g of brain tissue. nih.gov Another study involving intravenous injection in rats also detected this compound in the brain, albeit at lower concentrations compared to other organs like the kidney and liver. nih.gov These findings indicate that while the passage may be limited, this compound can indeed enter the brain. nih.govnih.govnih.gov

Hepatic and Enteric Metabolism of this compound

The biotransformation of quercetin and its derivatives, including this compound (Q3G), is a complex process occurring predominantly in the small intestine and the liver. nih.govnih.gov Following oral ingestion, quercetin is extensively metabolized during first-pass metabolism, leading to the formation of various conjugates. nih.govspandidos-publications.com

Role of Glucuronidation and Sulfation Enzymes

Glucuronidation is a primary metabolic pathway for quercetin. nih.gov Upon absorption in the small intestine, quercetin is efficiently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). nih.gov Studies have shown that the 3-hydroxyl group of the quercetin molecule is a preferred site for glucuronidation. nih.gov This leads to the formation of Q3G, which is one of the principal metabolites found circulating in plasma after the administration of quercetin. spandidos-publications.comnih.govresearchgate.netnih.govnih.gov This initial metabolism in the enterocytes is followed by further processing in the liver, where secondary metabolism, including additional glucuronidation and sulfation, occurs. nih.govnih.gov

Quercetin glucuronides, once formed, can undergo further metabolic changes. In vitro studies using hepatic cell models have demonstrated that Q3G can be further processed through methylation or hydrolysis followed by sulfation. nih.govmonash.edu The enzyme catechol-O-methyltransferase (COMT) can methylate the catechol group of Q3G. nih.gov Alternatively, as discussed in the next section, deglucuronidation can expose the aglycone to sulfotransferases (SULTs), leading to the formation of sulfated conjugates like quercetin-3'-sulfate. nih.govnih.gov Inhibition of methylation has been shown to shift the metabolic pathway towards increased sulfation. nih.govmonash.edu

Enzymatic Hydrolysis and Deglucuronidation (e.g., Beta-Glucuronidase Activity)

Quercetin glucuronides are not metabolically inert and can be hydrolyzed back to the quercetin aglycone by the enzyme beta-glucuronidase. nih.govcovachem.com This process of deglucuronidation has been observed in various human tissues and cell types, including the liver and kidneys. nih.govnih.govcapes.gov.br The high beta-glucuronidase activity within renal tubular epithelial cells, for instance, can deconjugate Q3G, releasing the free quercetin aglycone inside the cell. nih.gov

This intracellular release is significant because it allows the transient interaction of the bioactive aglycone with the cellular environment before it may undergo further metabolic reactions, such as sulfation or re-glucuronidation. nih.govnih.govmonash.edu The catalytic efficiency of human beta-glucuronidase has been shown to vary for different flavonoid glucuronides, but it is capable of hydrolyzing quercetin glucuronides substituted at various positions. capes.gov.br This enzymatic hydrolysis is a key step that can modulate the intracellular presence and potential biological activities of dietary flavonoids. nih.govmonash.edu

Interconversion with Quercetin Aglycone and Other Metabolites

Pharmacokinetic studies have revealed a dynamic and mutual transformation between quercetin and its glucuronide metabolite, Q3G, in vivo. peerj.comnih.govresearchgate.net When quercetin aglycone is administered orally to rats, Q3G is detected as a major metabolite in the plasma. nih.govresearchgate.net Conversely, when Q3G is administered, the quercetin aglycone is also found in the plasma, indicating in vivo hydrolysis. nih.govpeerj.comnih.gov

This interconversion also involves other quercetin derivatives. For example, isoquercitrin (quercetin-3-O-glucoside) is metabolized into both quercetin and Q3G in rats. peerj.comnih.govresearchgate.net Furthermore, Q3G can be a substrate for other enzymatic reactions beyond simple hydrolysis. As noted previously, it can be methylated by catechol-O-methyltransferase (COMT) to form metabolites such as isorhamnetin-3-glucuronide. nih.govnih.gov This metabolic interplay results in a complex profile of quercetin-related compounds in circulation, where Q3G is a central intermediate.

Excretion Pathways and Elimination Kinetics

The elimination of this compound and other related metabolites primarily involves the liver and kidneys. nih.gov Following intravenous administration in rats, Q3G shows significant distribution to these organs, indicating their central role in its metabolism and excretion. nih.govnih.govresearchgate.net At 0.25 hours post-injection, the highest concentrations of Q3G were found in the kidney, followed by the liver. nih.gov

The elimination from plasma and tissues appears to be relatively rapid. Studies have shown that a significant percentage of intravenously administered Q3G is cleared from rat tissues and plasma within 0.75 hours, suggesting a lack of accumulation. nih.gov The plasma concentration-time curves for Q3G often exhibit double peaks, which may suggest enterohepatic recirculation, a process where metabolites are excreted in the bile, reabsorbed in the intestine, and returned to the liver. nih.govresearchgate.net

The final step of excretion involves the transport of quercetin conjugates, including Q3G, into the urine. nih.gov This process is facilitated by specific transporter proteins located in the renal tubular cells. Glucuronide conjugates of quercetin are known to be transported mainly by the Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.gov

Comparative Pharmacokinetic Profiles with Related Quercetin Derivatives

The pharmacokinetic profile of this compound differs significantly from that of its parent aglycone and other glycoside forms. A consistent finding across multiple studies is that after oral administration of quercetin, the systemic exposure to its metabolite, Q3G, is substantially higher than to the quercetin aglycone itself. nih.govresearchgate.net One study reported that the area under the curve (AUC) for Q3G in plasma was 18-fold higher than that for quercetin following oral administration of the aglycone in rats. nih.govresearchgate.net

Below is an interactive table summarizing the key pharmacokinetic parameters from this comparative study.

Biological Activities and Preclinical Investigations of Quercetin 3 O Beta D Glucuronide

Antioxidant Properties in Cellular and In Vivo Models

Q3GA has demonstrated notable antioxidant effects in various experimental settings, contributing to the understanding of its protective mechanisms against oxidative damage. nih.govnih.gov

Radical Scavenging Activity Studies

Research has shown that Q3GA possesses substantial radical-scavenging activity. nih.gov Specifically, it has been found to be effective against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. nih.gov Furthermore, studies using liposomal membrane models have demonstrated the ability of Q3GA to inhibit lipid peroxidation induced by various factors, including iron ions, aqueous peroxyl radicals, and peroxynitrite generators. nih.govresearchgate.net This suggests that Q3GA can directly neutralize reactive oxygen species (ROS), thereby preventing damage to cellular components. nih.gov

Protection Against Oxidative Stress

In cellular models, Q3GA has shown protective effects against oxidative stress. For instance, it has been observed to counteract the detrimental effects of ethanol-induced oxidative damage in feline esophageal epithelial cells by scavenging intracellular ROS. nih.gov In human lung fibroblasts, Q3GA was able to recover cell survival loss and reduce ROS generation induced by lipopolysaccharide (LPS). nih.gov Moreover, in rat primary chondrocytes, Q3GA reduced the expression of ROS induced by interleukin-1β (IL-1β). nih.gov These findings highlight the role of Q3GA in mitigating cellular damage caused by oxidative insults.

Anti-inflammatory Effects in Experimental Systems

Q3GA exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators. researchgate.netnih.govnih.gov

Modulation of Pro-inflammatory Mediators (e.g., NO, PGE2)

Studies have consistently shown that Q3GA can suppress the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells, Q3GA significantly inhibited the secretion of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.govnih.gov This inhibitory effect is associated with the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. nih.govresearchgate.netnih.gov

Impact on Inflammatory Responses in Preclinical Models (e.g., Ear Edema, Peritoneal Permeability)

The anti-inflammatory activity of a methyl ester derivative of Q3GA has been demonstrated in in vivo models of acute inflammation. scialert.net Specifically, quercetin-3-O-β-D-glucuronide-methyl ester showed a dose-dependent inhibition of xylene-induced ear edema in mice. scialert.net Furthermore, it significantly reduced acetic acid-induced vascular permeability, another hallmark of acute inflammation. scialert.net These findings suggest that Q3GA and its derivatives can effectively suppress inflammatory responses in living organisms. nih.govscialert.net

Neurobiological and Neuroprotective Research

Emerging research points towards the neuroprotective potential of Q3GA, with studies demonstrating its ability to cross the blood-brain barrier and exert beneficial effects in the central nervous system. nih.govresearchwithrutgers.comresearchgate.net

In a mouse model of Alzheimer's disease, brain-targeted Q3GA was found to significantly reduce the generation of β-amyloid (Aβ) peptides in primary neuron cultures. nih.govresearchwithrutgers.comresearchgate.net It was also shown to interfere with the initial protein-protein interactions of Aβ(1-40) and Aβ(1-42), which are crucial for the formation of neurotoxic oligomers. nih.govresearchwithrutgers.comresearchgate.net Furthermore, treatment with Q3GA improved deficits in hippocampal basal synaptic transmission and long-term potentiation, potentially through the activation of the c-Jun N-terminal kinases (JNK) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchwithrutgers.comresearchgate.net

In another study, Q3GA was shown to promote the proliferation and migration of neural stem cells. researchgate.net It increased the secretion of brain-derived neurotrophic factor (BDNF) and ameliorated memory impairments induced by scopolamine (B1681570) in mice. researchgate.net These findings suggest that Q3GA may have therapeutic potential for neurodegenerative diseases by modulating multiple disease-modifying mechanisms. nih.govresearchwithrutgers.comresearchgate.netresearchgate.net

Modulation of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Q3G has been shown to mitigate neuroinflammatory processes. In lipopolysaccharide (LPS)-induced neuroinflammation models using BV2 microglial cells, Q3G demonstrated anti-inflammatory effects. researchgate.net Studies have shown that quercetin (B1663063), the parent compound of Q3G, can suppress the activation of microglia, the primary immune cells of the brain, thereby reducing the production of pro-inflammatory mediators. nih.govresearchgate.net For instance, quercetin has been observed to inhibit the release of inflammatory cytokines and downregulate the NLRP3 inflammasome, a key component of the inflammatory response. nih.govmdpi.com Q3G itself has been reported to attenuate neuroinflammation in mice with Alzheimer's-like pathology induced by amyloid-beta (Aβ) peptides. researchgate.net It achieves this by suppressing the activation of inflammatory signaling pathways such as JNK and ERK in microglial cells. researchgate.netnih.gov

Table 1: Effects of Quercetin 3-O-beta-D-glucuronide on Neuroinflammation

| Model System | Key Findings | Reference |

| LPS-stimulated BV2 microglia | Attenuated inflammatory responses. | researchgate.net |

| Aβ₁₋₄₂-injected mice | Attenuated neuroinflammation and brain insulin (B600854) resistance. | researchgate.net |

| LPS-challenged RAW264.7 macrophages | Suppressed JNK and ERK signaling pathways. | nih.gov |

Effects on Cognitive Impairment in Animal Models

Preclinical studies have provided evidence for the potential of Q3G to ameliorate cognitive deficits in animal models of neurodegenerative disease. In a mouse model of Alzheimer's disease induced by Aβ₁₋₄₂, administration of Q3G was found to reverse cognitive impairment. researchgate.netnih.gov This improvement in cognitive function is associated with a reduction in Aβ accumulation and tau protein hyperphosphorylation in the hippocampus. researchgate.netnih.gov Furthermore, Q3G has been shown to restore levels of brain-derived neurotrophic factor (BDNF) and cyclic AMP-responsive element-binding protein (CREB), both of which are crucial for learning and memory. nih.gov Another study demonstrated that Q3G ameliorated scopolamine-induced memory impairments in mice. researchgate.net

Impact on Synaptic Transmission and Long-Term Potentiation

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is a key cellular mechanism underlying these processes. Research has shown that Q3G can positively influence synaptic transmission and LTP. In hippocampal slices from a mouse model of Alzheimer's disease, treatment with Q3G significantly improved deficits in basal synaptic transmission and LTP. nih.govresearchgate.netnih.gov The proposed mechanisms for these effects involve the activation of signaling pathways such as c-Jun N-terminal kinases (JNK) and mitogen-activated protein kinase (MAPK). nih.govresearchgate.net

Neurodegenerative Disease Models (e.g., Alzheimer's Disease Models)

Q3G has been investigated for its disease-modifying potential in models of Alzheimer's disease. A significant finding is its ability to reduce the generation of Aβ peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients. nih.govresearchgate.netresearchwithrutgers.com In primary neuron cultures from a transgenic mouse model of Alzheimer's, Q3G significantly inhibited the production of Aβ peptides. nih.govnih.gov Moreover, in vitro studies have shown that Q3G can interfere with the initial aggregation of Aβ peptides, a critical step in the formation of neurotoxic oligomers. nih.govresearchgate.net In addition to its effects on Aβ, Q3G has also been shown to reduce the hyperphosphorylation of the tau protein, another hallmark of Alzheimer's disease. researchgate.net

Table 2: Effects of this compound in Alzheimer's Disease Models

| Model System | Key Findings | Reference |

| Tg2576 AD mouse model primary neuron cultures | Significantly reduced the generation of β-amyloid (Aβ) peptides. | nih.govnih.gov |

| Aβ₁₋₄₂-induced AD-like mice | Alleviated cognitive deficits, Aβ accumulation, and Tau phosphorylation. | researchgate.netnih.gov |

| In vitro Aβ aggregation assay | Interfered with the initial protein-protein interaction of Aβ, preventing oligomer formation. | nih.govresearchgate.net |

| SH-SY5Y cells (okadaic acid-induced tau phosphorylation) | Inhibited the phosphorylation of the tau protein. | researchgate.net |

Anti-Proliferative and Chemopreventive Studies in Vitro

Beyond its neuroprotective effects, Q3G has also been explored for its potential anti-cancer properties. In vitro studies have investigated its impact on cell proliferation and the induction of apoptosis in various cancer cell lines.

Impact on Cell Line Proliferation

The effect of Q3G on cell proliferation appears to be cell-type dependent. In the context of cancer, studies have shown that Q3G can inhibit the proliferation of certain cancer cells. For example, it has been found to attenuate platelet-derived growth factor (PDGF)-induced proliferation in vascular smooth muscle cells. nih.gov Conversely, other research indicates that Q3G can promote the proliferation of neural stem cells, suggesting a role in neurogenesis. researchgate.netnih.gov This proliferative effect on neural stem cells was associated with the activation of the Akt signaling pathway and increased expression of cyclin D1. nih.gov

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Q3G has been shown to modulate apoptotic pathways. In a model of immune-mediated bone marrow failure in mice, Q3G was found to reduce platelet apoptosis by activating the PI3K/AKT pathway. nih.gov This was evidenced by a reduction in the expression of pro-apoptotic proteins such as BAX and BAD, and a decrease in caspase-9 levels. nih.gov In contrast, studies on the parent compound, quercetin, have shown that it can induce apoptosis in human embryonic neural stem cells, highlighting the different biological activities of quercetin and its metabolite. nih.gov In Aβ₁₋₄₂-treated SH-SY5Y cells, a model for neuronal apoptosis in Alzheimer's disease, Q3G was found to relieve apoptosis by interrupting downstream insulin signaling. researchgate.net

Table 3: Effects of this compound on Apoptosis

| Cell/Animal Model | Key Findings | Reference |

| Mice with immune-mediated bone marrow failure | Reduced platelet apoptosis via the PI3K/AKT pathway. | nih.gov |

| Aβ₁₋₄₂-treated SH-SY5Y cells | Relieved apoptosis by interrupting downstream insulin signaling. | researchgate.net |

Other Preclinical Physiological Modulations

Renal Protective Effects in Cytotoxicity Models

This compound (Q3GA) has demonstrated significant renal protective effects in preclinical models of cytotoxicity, particularly against cisplatin-induced nephrotoxicity. nih.govnih.gov Cisplatin (B142131) is a potent chemotherapeutic agent whose use is limited by its toxic effects on the kidneys. mdpi.comnamikkemalmedj.com Studies have shown that Q3GA can mitigate this damage.

In cultured human (HK-2) and rat (NRK-52E) renal tubular cells, Q3GA was the only metabolite of quercetin that partially prevented the cytotoxic effects of cisplatin. nih.govresearchgate.net Co-treatment with Q3GA reversed the antiproliferative effect of cisplatin at a 10 μM concentration and showed a cytoprotective trend at higher concentrations. nih.gov This protective effect was observed through increased cell viability and improved cell morphology in the presence of cisplatin. nih.gov While quercetin itself did not offer direct cytoprotection in these in vitro experiments, its metabolite, Q3GA, proved to be a key contributor to nephroprotection. nih.govnih.gov

The mechanisms underlying cisplatin-induced nephrotoxicity are multifaceted, involving direct DNA damage, mitochondrial dysfunction, oxidative stress, inflammation, and apoptosis. nih.gov While the precise mechanisms of Q3GA's protection are still under investigation, it is hypothesized that its antioxidant and anti-inflammatory properties play a crucial role. nih.gov Research in rat models has shown that quercetin administration can ameliorate cisplatin-induced increases in serum urea (B33335) and creatinine, as well as reduce histological evidence of tubular damage. mdpi.comni.ac.rs Furthermore, quercetin treatment has been found to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the kidneys of cisplatin-treated rats, suggesting a reduction in oxidative stress. ni.ac.rs

These findings highlight the potential of Q3GA as a therapeutic agent to mitigate the renal side effects of cisplatin, although further research is needed to fully elucidate its mechanisms of action. nih.gov

Table 1: Summary of Renal Protective Effects of this compound in Cytotoxicity Models

| Model System | Key Findings | Reference |

| Human Kidney (HK-2) Cells | Partially prevented cisplatin-induced cytotoxicity; reversed antiproliferative effect of 10 μM cisplatin. | nih.gov |

| Rat Kidney (NRK-52E) Cells | Showed a cytoprotective trend against cisplatin-induced damage. | nih.gov |

| Rat Model of Cisplatin Nephrotoxicity | Quercetin (parent compound) reduced serum urea and creatinine, and ameliorated histological tubular damage. | mdpi.comni.ac.rs |

| Rat Model of Cisplatin Nephrotoxicity | Quercetin (parent compound) significantly reduced kidney MDA levels. | ni.ac.rs |

Cardiovascular System Research (e.g., Anti-atherosclerosis, Vascular Smooth Muscle Cell Modulation)

This compound has been investigated for its potential benefits to the cardiovascular system, with a focus on its anti-atherosclerotic and vascular smooth muscle cell (VSMC) modulatory effects. nih.govrheumatv.com Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a major contributor to cardiovascular disease. nih.govfrontiersin.org

Studies have indicated that quercetin and its metabolites may protect against atherosclerosis through various mechanisms, including antioxidant, anti-inflammatory, and plasma low-density lipoprotein (LDL) cholesterol-lowering effects. nih.gov Quercetin has been shown to inhibit the proliferation and migration of human aortic smooth muscle cells (AoSMC), key events in the development of atherosclerotic plaques. elsevierpure.comnih.gov This inhibition was associated with the arrest of the cell cycle in the G0/G1 phase and a reduction in the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. elsevierpure.comnih.gov

Specifically, Q3GA has been shown to inhibit platelet-derived growth factor (PDGF)-induced migration and proliferation of rat aortic smooth muscle cells. documentsdelivered.com This effect was linked to the suppression of PDGF-induced c-Jun N-terminal kinase (JNK) and Akt activation. documentsdelivered.com Furthermore, research suggests that quercetin can inhibit angiotensin II-induced VSMC proliferation by attenuating the activation of the JAK2/STAT3 signaling pathway. nih.gov

In the context of anti-atherosclerosis, quercetin has been found to reduce atherosclerotic plaque formation in animal models. frontiersin.orgfortunejournals.com It may exert these effects by protecting vascular endothelial cells from injury, reducing the expression of inflammatory cytokines, and inhibiting the uptake of oxidized LDL by macrophages. frontiersin.orgfortunejournals.com

Table 2: Research on this compound and Cardiovascular System Modulation

| Research Area | Key Findings | Model System | Reference |

| Anti-atherosclerosis | Quercetin and its glycosides may exert anti-atherosclerotic effects by lowering plasma LDL, and having antioxidant and anti-inflammatory properties. | Review of in vitro and in vivo studies | nih.gov |

| VSMC Proliferation & Migration | Quercetin inhibited serum-induced proliferation and migration of human AoSMC, arresting the cell cycle and reducing MAPK activation. | Human Aortic Smooth Muscle Cells (AoSMC) | elsevierpure.comnih.gov |

| VSMC Proliferation & Migration | Q3GA inhibited PDGF-induced migration and proliferation of rat aortic smooth muscle cells by suppressing JNK and Akt activation. | Rat Aortic Smooth Muscle Cells (RASMCs) | documentsdelivered.com |

| VSMC Proliferation | Quercetin inhibited angiotensin II-stimulated VSMC proliferation by reducing the phosphorylation of JAK2 and STAT3. | Angiotensin II-stimulated VSMCs | nih.gov |

| Anti-atherosclerosis | Quercetin reduced atherosclerotic plaque formation and downregulated inflammatory markers in a mouse model. | ApoE-/- mice on a high-fat diet | fortunejournals.com |

Osteoarthritis Research and Cartilage Extracellular Matrix Degradation

Recent preclinical studies have highlighted the potential of this compound in the management of osteoarthritis (OA), a degenerative joint disease characterized by the breakdown of cartilage. nih.govrheumatv.comnih.gov

In a significant study, Q3GA was found to attenuate OA by inhibiting the degradation of the cartilage extracellular matrix (ECM) and reducing inflammation. nih.govnih.gov In primary rat chondrocytes stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine involved in OA pathogenesis, Q3GA reduced the degradation of the ECM and the expression of inflammatory proteins and genes. nih.govrheumatv.com It also decreased the production of nitric oxide (NO) and reactive oxygen species (ROS), which contribute to cartilage damage. nih.govrheumatv.com

The underlying mechanism of this protective effect appears to involve the Nrf2/NF-κB signaling pathway. nih.govrheumatv.com Q3GA was shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation, by increasing the nuclear expression of Nrf2, a transcription factor with antioxidant and anti-inflammatory functions. nih.govrheumatv.com

Furthermore, in a rat model of OA, intra-articular injections of Q3GA inhibited cartilage degradation and promoted cartilage repair. nih.govrheumatv.com These findings suggest that Q3GA could be a promising therapeutic candidate for OA, addressing both the inflammatory and degenerative aspects of the disease. nih.govnih.gov

Table 3: Effects of this compound in Osteoarthritis Research

| Model System | Key Findings | Mechanism of Action | Reference |

| IL-1β-induced primary rat chondrocytes | Reduced ECM degradation, decreased expression of inflammatory proteins and genes, lowered NO and ROS production. | Inhibition of NF-κB pathway via increased nuclear Nrf2 expression. | nih.govrheumatv.com |

| Rat model of osteoarthritis | Inhibited cartilage degradation and promoted cartilage repair. | Attenuation of OA progression through the Nrf2/NF-κB axis. | nih.govrheumatv.comnih.gov |

Antiviral Activity in Experimental Models

This compound has demonstrated antiviral properties in various experimental models, suggesting its potential as a therapeutic agent against certain viral infections. nih.govresearchgate.net

One study evaluated the antiviral efficacy of Q3GA, isolated from Polygonum perfoliatum L., against the influenza A virus (FLUAV). nih.gov The results indicated that Q3GA possessed inhibitory activity against FLUAV. nih.gov While the parent compound quercetin has been more extensively studied for its antiviral effects against a range of viruses including influenza, hepatitis C, and dengue virus, the activity of its metabolites like Q3GA is an active area of research. mdpi.comnih.gov The antiviral mechanisms of quercetin are thought to involve targeting multiple stages of the viral life cycle, such as inhibiting viral entry, replication, and the function of viral enzymes like proteases and polymerases. mdpi.com

Another study highlighted that quercetin derivatives, including quercetin-3-O-β-D-glucuronide, have shown anti-influenza activity in both in vitro and in vivo models by decreasing viral replication and reducing inflammation and oxidative stress. researchgate.net

Table 4: Antiviral Activity of this compound

| Virus | Key Findings | Model System | Reference |

| Influenza A Virus (FLUAV) | Q3GA showed inhibitory activity against FLUAV. | In vivo mouse model | nih.gov |

| Influenza Virus | Quercetin derivatives, including Q3GA, demonstrated anti-influenza activity by reducing viral replication and inflammation. | In vitro and in vivo models | researchgate.net |

Sleep Quantity and Quality Enhancement in Rodent Models

Preclinical research in rodent models suggests that this compound may enhance both the quantity and quality of sleep. nih.govmdpi.com

A study investigating the sleep-promoting activity of lotus (B1177795) leaf extract, which contains Q3GA, found that it significantly increased sleep duration in mice. nih.govresearchgate.net Furthermore, the administration of the extract led to an increase in sleep quality, specifically enhancing the relative power of theta waves in the brain. nih.govresearchgate.net The study also demonstrated that the lotus leaf extract could recover caffeine-induced sleep disruption. nih.govresearchgate.net

The mechanism behind this sleep-enhancing effect appears to be related to the GABAergic system. nih.govmdpi.com A ligand binding assay revealed that Q3GA enhances sleep by binding to GABAA receptors. nih.govresearchgate.net GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation is crucial for promoting sleep. By binding to GABAA receptors, Q3GA may potentiate the effects of GABA, leading to a sedative-hypnotic effect. researchgate.net

These findings indicate that Q3GA exhibits sleep quantity- and quality-enhancing activity through the GABAergic pathway. nih.govmdpi.com

Table 5: Effects of this compound on Sleep in Rodent Models

| Model System | Key Findings | Proposed Mechanism | Reference |

| ICR mice and Sprague Dawley rats | Increased sleep duration and quality (enhanced theta wave power); recovered caffeine-induced sleep disruption. | Binding to GABAA receptors, enhancing GABAergic neurotransmission. | nih.govmdpi.comresearchgate.net |

| Mice | Quercetin derivatives may enhance sleep quantity and quality through interaction with the GABAA receptor. | Indirect promotion of GABA neurotransmission by enhancing chloride ion permeability. | researchgate.net |

Modulation of Endothelial Insulin Resistance

This compound has been shown to be as effective as its parent compound, quercetin, in ameliorating endothelial insulin resistance, a key factor in the development of cardiovascular complications associated with metabolic diseases. nih.gov

In a study using human umbilical vein endothelial cells (HUVECs), both quercetin and Q3GA were found to protect against palmitate-induced inflammation and insulin resistance. nih.gov Palmitate, a saturated fatty acid, can induce cellular stress, leading to the production of reactive oxygen species (ROS) and subsequent inflammation. nih.gov

The study demonstrated that both quercetin and Q3GA inhibited ROS overproduction and restored the mitochondrial membrane potential, indicating their protective effect on mitochondrial function through antioxidant actions. nih.gov They also suppressed ROS-associated inflammation by inhibiting the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-α, and by suppressing the IKKβ/NF-κB signaling pathway. nih.gov

This inflammation impairs insulin signaling through the PI3K/Akt pathway, leading to reduced production of nitric oxide (NO), a crucial molecule for maintaining vascular health. nih.gov Both quercetin and Q3GA were found to restore insulin sensitivity by positively regulating the phosphorylation of insulin receptor substrate-1 (IRS-1) and restoring the downstream activation of Akt/eNOS, which in turn increased insulin-mediated NO levels. nih.gov

These findings indicate that Q3GA is equally effective as quercetin in inhibiting ROS-associated inflammation and improving endothelial insulin resistance by beneficially regulating IRS-1 function. nih.gov

Table 6: Modulation of Endothelial Insulin Resistance by this compound

| Model System | Key Findings | Mechanism of Action | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited ROS-associated inflammation and ameliorated insulin-resistant endothelial dysfunction. | Positive regulation of IRS-1 function, restoration of Akt/eNOS activation, and increased insulin-mediated NO levels. | nih.gov |

Anti-aging Research

Cellular senescence, a state of irreversible cell cycle arrest, is a known contributor to tissue aging and various age-related diseases. nih.govresearchgate.net Research into interventions that can modulate cellular senescence is a promising avenue for promoting healthy aging. nih.gov this compound has been identified as a compound with potential anti-senescence activity. nih.govresearchgate.net

A study investigating compounds from Polygonum aviculare found that Q3GA inhibited adriamycin-induced cellular senescence in human dermal fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs). nih.gov The inhibitory effects were observed through the measurement of senescence-associated β-galactosidase (SA-β-gal) activity and reactive oxygen species. nih.gov Furthermore, Q3GA was shown to rescue replicative senescence in these primary human cells. nih.gov These findings suggest that Q3GA may play a role in repressing cellular senescence and could be a candidate for further research into ameliorating tissue aging. nih.gov

Recent studies have also highlighted the potential of Q3GA in addressing osteoarthritis, a chronic degenerative joint disease associated with aging. nih.gov Research indicates that Q3GA can inhibit the degradation of the cartilage extracellular matrix and reduce inflammation. nih.gov In studies involving rat primary chondrocytes, Q3GA was found to decrease the expression of inflammatory proteins and genes, as well as reduce nitric oxide and reactive oxygen species levels when induced by interleukin-1β. nih.gov The mechanism appears to involve the activation of the NF-κB pathway through increased nuclear expression of Nrf2. nih.gov

Table 1: Summary of Anti-aging Research on this compound

| Model System | Inducer of Senescence/Disease | Key Findings | Reference |

|---|---|---|---|

| Human Dermal Fibroblasts (HDFs) | Adriamycin, Replicative Senescence | Inhibited cellular senescence, rescued replicative senescence. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Adriamycin, Replicative Senescence | Inhibited cellular senescence, rescued replicative senescence. | nih.gov |

| Rat Primary Chondrocytes | Interleukin-1β (IL-1β) | Reduced extracellular matrix degradation, decreased inflammatory markers, inhibited NF-κB pathway. | nih.gov |

Gastroprotective Effects

Preclinical studies have explored the gastroprotective potential of this compound against various inducers of gastric damage. Flavonoids, in general, are recognized for their gastroprotective activities, acting as anti-secretory, cytoprotective, and antioxidant agents. mdpi.com

In a study using a rat model, Q3GA, isolated from Rumex aquaticus, demonstrated inhibitory effects on both reflux esophagitis and indomethacin-induced gastritis. nih.gov Oral administration of Q3GA led to a decrease in ulcer index, injury area, gastric volume, and acid output, while increasing gastric pH. nih.govresearchgate.net Notably, Q3GA was found to be more potent than its parent compound, quercetin, in this regard. nih.gov The compound also significantly reduced the size of gastric lesions caused by indomethacin. nih.gov

The gastroprotective mechanism of Q3GA appears to be multifactorial. One key aspect is its antioxidant activity. In the reflux esophagitis model, Q3GA administration reduced elevated levels of malondialdehyde, a marker of lipid peroxidation. nih.gov This suggests that Q3GA helps to mitigate oxidative stress in the gastric mucosa. nih.gov

Furthermore, research on indomethacin-induced gastric damage in rats has revealed that Q3GA's protective effects are associated with an increase in gastric mucus secretion. nih.gov Pre-treatment with Q3GA also counteracted the increase in myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and decreased the expression of intercellular adhesion molecule-1 (ICAM-1) and pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β. nih.gov These findings suggest that Q3GA protects the gastric mucosa by enhancing its defensive barrier, inhibiting neutrophil-mediated oxidative stress, and downregulating inflammatory responses. nih.gov

Studies on ethanol-induced damage in cultured feline esophageal epithelial cells also support the protective role of Q3GA. nih.gov In this in vitro model, Q3GA demonstrated a protective effect against ethanol-induced cell damage. nih.gov

Table 2: Summary of Gastroprotective Effects of this compound

| Model System | Inducer of Damage | Key Findings | Reference |

|---|---|---|---|

| Rats | Surgical ligation (Reflux esophagitis) | Decreased ulcer index, injury area, gastric volume, acid output; increased gastric pH; reduced malondialdehyde levels. | nih.gov |

| Rats | Indomethacin (Gastritis) | Decreased gastric lesion size, increased gastric mucus secretion, decreased MPO activity, ICAM-1, and pro-inflammatory cytokine expression. | nih.govnih.gov |

Molecular and Cellular Mechanisms of Action of Quercetin 3 O Beta D Glucuronide

Regulation of Intracellular Signaling Pathways

Q3GA has been shown to influence several key signaling cascades that are integral to cellular processes such as inflammation, proliferation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in transducing extracellular signals into cellular responses. Q3GA has been found to modulate the activity of several key components of this pathway.

JNK and ERK Pathways: In lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells, Q3GA has been shown to suppress inflammatory responses by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). nih.govnih.govbiomolther.org This attenuation of JNK and ERK activation occurs in a concentration-dependent manner, highlighting a direct impact on these specific MAPK cascades. nih.govnih.govresearchgate.net The suppression of these pathways contributes to the anti-inflammatory activity of Q3GA. nih.govbiomolther.org

MKK4 and TAK1 Pathways: Research in human keratinocytes has demonstrated that Q3GA can increase the phosphorylation of Mitogen-activated protein kinase kinase 4 (MKK4) and Transforming growth factor-beta-activated kinase 1 (TAK1). nih.gov These kinases are upstream regulators of the JNK/AP-1 pathway, suggesting that Q3GA's influence on MAPK signaling can be complex and cell-type specific.

| Cell Line | Stimulus | Pathway Component | Effect of Q3GA | Reference |

| RAW264.7 Macrophages | LPS | JNK | Inhibition of phosphorylation | nih.govnih.govbiomolther.org |

| RAW264.7 Macrophages | LPS | ERK | Inhibition of phosphorylation | nih.govnih.govbiomolther.org |

| Human Keratinocytes | --- | MKK4 | Increased phosphorylation | nih.gov |

| Human Keratinocytes | --- | TAK1 | Increased phosphorylation | nih.gov |

Nuclear Factor-kappa B (NF-κB) Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory and immune responses. Q3GA has been demonstrated to modulate NF-κB signaling, contributing to its anti-inflammatory properties. Studies have shown that Q3GA can inhibit the activation of the NF-κB pathway. nih.gov This is achieved, at least in part, by increasing the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) in the nucleus, which in turn inhibits NF-κB activation. nih.gov In human keratinocytes, Q3GA has been observed to increase the phosphorylation of IκBα and IκB kinase (IKK)-α, components of the NF-κB pathway. nih.gov This modulation of NF-κB signaling contributes to the anti-inflammatory effects of Q3GA in skin cells. nih.govnih.gov

PI3K/Akt Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and proliferation. Q3GA has been shown to influence this pathway in various cell types. In a study on immune-mediated bone marrow failure in mice, QG was found to reduce platelet apoptosis, with the mechanism potentially related to the regulation of the PI3K/AKT pathway. nih.gov Furthermore, in the context of neurogenesis, Quercetin-3-O-β-d-glucuronide (Q3GA) has been shown to promote the process through the upregulation of the Tropomyosin Receptor Kinase (Trk) receptor and the AKT/Phosphoinositide 3-Kinase signaling pathway. nih.gov In human keratinocytes, Q3GA treatment led to increased phosphorylation of Akt. nih.gov

STAT3 Signaling Pathway

While direct studies on the effect of quercetin (B1663063) 3-O-beta-D-glucuronide on the STAT3 signaling pathway are limited, research on its parent compound, quercetin, provides some insights. Quercetin has been shown to be a potent inhibitor of the IL-6-induced STAT3 signaling pathway in glioblastoma cells. nih.gov It reduces the activation of JAK1 and STAT3, leading to a decrease in cell proliferation and migration. nih.gov Quercetin also modulates the expression of STAT3 target genes like cyclin D1 and matrix metalloproteinase-2 (MMP-2). nih.gov Although this research focuses on quercetin, it suggests a potential area for future investigation regarding the specific actions of Q3GA on this pathway.

AP-1 Pathway Activation

The Activator Protein-1 (AP-1) transcription factor is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. In human keratinocytes and melanoma cells, Q3GA has been shown to exert its effects through the activation of the AP-1 pathway. nih.govnih.gov Specifically, Q3GA increases the phosphorylation of c-Jun, a key component of the AP-1 complex. nih.gov This activation is part of the mechanism through which Q3GA provides anti-inflammatory, antioxidant, and other skin-protective benefits. nih.gov

Enzyme Inhibition and Activation

Quercetin 3-O-beta-D-glucuronide has been shown to interact with and modulate the activity of several enzymes, which contributes to its biological effects.

Q3GA exhibits inhibitory effects on certain enzymes. For instance, it has been found to weakly inhibit UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A3, and UGT1A6. nih.gov In studies using liposomal membranes, Q3GA significantly inhibited lipid peroxidation induced by various agents, although its effect was less potent than that of quercetin aglycone. nih.govresearchgate.net This suggests an inhibitory action against enzymes and processes that promote oxidative damage. nih.govresearchgate.net Additionally, Q3GA has been observed to inhibit NADPH oxidase activity, albeit at higher concentrations compared to quercetin. researchgate.net

Conversely, Q3GA can also activate certain enzymatic pathways. For example, it has been shown to activate the Nrf2 pathway, which is involved in the antioxidant response. nih.gov This activation contributes to its protective effects against oxidative stress.

| Enzyme/Process | Effect of Q3GA | Context | Reference |

| UDP-glucuronosyltransferase (UGT) 1A1 | Weak Inhibition | In vitro | nih.gov |

| UDP-glucuronosyltransferase (UGT) 1A3 | Weak Inhibition | In vitro | nih.gov |

| UDP-glucuronosyltransferase (UGT) 1A6 | Weak Inhibition | In vitro | nih.gov |

| Lipid Peroxidation | Inhibition | Liposomal membranes | nih.govresearchgate.net |

| NADPH Oxidase | Inhibition | Vascular smooth muscle cells | researchgate.net |

| Nrf2 Pathway | Activation | Chondrocytes | nih.gov |

| IκB kinase (IKK)-α | Increased phosphorylation | Human keratinocytes | nih.gov |

| Akt | Increased phosphorylation | Human keratinocytes | nih.gov |

| c-Jun | Increased phosphorylation | Human keratinocytes | nih.gov |

Inhibition of α-Glucosidase Activity

This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. Research shows that Q3GA exhibits a reversible and mixed-mode inhibition of α-glucosidase activity. researchgate.netnih.gov The inhibitory concentration (IC50) value for this interaction has been determined to be 108.11 ± 4.61 μM. researchgate.netnih.gov The mechanism behind this inhibition involves the spontaneous formation of a complex between Q3GA and α-glucosidase, driven by hydrogen bonding and van der Waals forces. researchgate.netnih.gov This interaction alters the microenvironment and conformation of the enzyme, leading to reduced activity. nih.gov Studies comparing Q3GA to its parent compound, quercetin, have noted that Q3GA is a moderate inhibitor of α-glucosidase. nih.gov

Table 1: Inhibitory Action of this compound on α-Glucosidase

| Compound | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| This compound | 108.11 ± 4.61 | Reversible, Mixed-Mode |

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound plays a role in modulating inflammatory pathways by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.gov In studies involving rat primary chondrocytes stimulated with interleukin-1β (IL-1β), Q3GA was shown to inhibit the gene and protein expression of iNOS. nih.gov This action contributes to a decrease in the production of nitric oxide (NO), a key inflammatory mediator. nih.gov The anti-inflammatory effect is linked to the compound's ability to inhibit the NF-κB pathway, a critical regulator of iNOS expression. nih.gov Furthermore, research indicates that quercetin and its metabolites can suppress iNOS expression by down-regulating various signaling cascades and disrupting the formation of lipid rafts, which are crucial for inflammatory signaling. nih.gov

Stilbene (B7821643) Oxidase Inhibition

There is limited direct research on the inhibition of stilbene oxidase by this compound. However, studies on related enzymes provide some insight. For example, quercetin glucuronides have been assessed for their ability to inhibit xanthine (B1682287) oxidase, an enzyme that can oxidize various compounds and is involved in the generation of superoxide (B77818) anions. semanticscholar.org While quercetin itself is a known inhibitor of xanthine oxidase, the activity of its glucuronidated metabolites can vary depending on the position of the glucuronide group. Specifically, Quercetin-3-glucuronide was found to be a poor inhibitor of xanthine oxidase compared to other glucuronide forms and the parent aglycone. Stilbene compounds themselves are noted to be specific inhibitors of superoxide anion generation by binding to the FAD site in xanthine oxidase. semanticscholar.org

Modulation of UDP-glucuronosyltransferases

This compound displays a weak inhibitory effect on several UDP-glucuronosyltransferase (UGT) isoforms, which are crucial phase II metabolism enzymes. nih.govresearchgate.net In vitro studies using recombinant human UGT isoforms showed that Q3GA has a significantly weaker inhibitory profile compared to its parent aglycone, quercetin. semanticscholar.orgnih.govresearchgate.net Specifically, Q3GA exhibited weak inhibition on UGT1A1, UGT1A3, and UGT1A6. nih.govresearchgate.net

Table 2: Inhibitory Profile of this compound on UGT Isoforms

| UGT Isoform | IC50 Value (μM) | Level of Inhibition |

|---|---|---|

| UGT1A1 | 45.21 | Weak |

| UGT1A3 | 106.5 | Weak |

| UGT1A6 | 51.37 | Weak |

Interaction with Receptors and Transporters

The biological effects of this compound also extend to its interaction with specific cellular receptors.

GABAergic Receptor Binding Mechanisms

While direct studies on this compound are limited, research on its parent compound, quercetin, provides context for potential interactions with GABAergic receptors. Quercetin has been shown to reduce GABA-activated currents in cortical neurons in a noncompetitive manner, acting as a negative allosteric modulator of GABAA receptors. nih.gov It reduces both spontaneous and electrically-evoked GABAergic inhibitory postsynaptic currents in the prefrontal cortex. nih.gov Given that this compound is a major metabolite that can cross into the central nervous system, its potential to interact with GABAergic systems is an area of interest, although its specific binding mechanisms may differ from the aglycone. wikipedia.org

Modulation of Drug-Metabolizing Enzymes and Drug Transporters

Q3GA has been shown to influence the activity and expression of several drug-metabolizing enzymes (DMEs) and drug transporters (DTs), which can have significant implications for the pharmacokinetics of co-administered drugs. nih.govspandidos-publications.com

Studies in rats have revealed that intravenous administration of Q3GA can reduce the bioavailability of orally administered cyclosporin (B1163) A. nih.govnih.gov This effect is attributed to the modulation of DMEs and DTs. Although the pharmacokinetics of intravenously administered cyclosporin A were not significantly affected, the expression of key DMEs and DTs was inhibited by Q3GA. nih.gov The interplay between DMEs, DTs, and nuclear receptors likely accounts for these observations. nih.govnih.gov

Quercetin, the parent compound of Q3GA, is known to modulate a number of DMEs and DTs, including:

Cytochrome P450 (CYP) enzymes (CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) nih.gov

UDP-glucuronosyltransferases (UGTs) nih.gov

Sulfotransferases (SULTs) nih.gov

Glutathione-S-transferases (GSTs) nih.gov

P-glycoprotein (P-gp) nih.gov

Multidrug resistance-associated protein 2 (MRP2) nih.gov

Breast cancer resistance protein (BCRP) nih.gov

Organic anion transporting polypeptide 1B1 (OATP1B1) nih.gov

While Q3GA itself has shown weak inhibitory effects on certain UGT isoforms like UGT1A1, UGT1A3, and UGT1A6, its parent compound, quercetin, is a more potent inhibitor of UGT1A1, UGT1A3, and UGT1A9. spandidos-publications.com This suggests potential for herb-drug interactions when quercetin-containing supplements are consumed. spandidos-publications.com

Table 1: Effects of this compound on Drug-Metabolizing Enzymes and Transporters

| Enzyme/Transporter Family | Specific Members | Observed Effect of Q3GA | Reference |

| Cytochrome P450 | CYP3A | Inhibition of mRNA and protein expression | nih.gov |

| UDP-glucuronosyltransferases | UGT1A1, UGT1A3, UGT1A6 | Weak inhibition | spandidos-publications.com |

| Drug Transporters | P-glycoprotein (P-gp), MRP2, BCRP | Inhibition of mRNA and protein expression | nih.gov |

Regulation of Gene and Protein Expression

Q3GA exerts significant regulatory effects on the expression of various genes and proteins involved in key cellular processes, including antioxidant defense, inflammation, and skin barrier function.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. Q3GA has been identified as an activator of this pathway. nih.govnih.gov

In chondrocytes, Q3GA promotes the nuclear translocation of Nrf2 and increases the expression of its downstream target, heme oxygenase-1 (HO-1). nih.gov This activation of the Nrf2 pathway contributes to the compound's ability to counteract oxidative stress. nih.gov The mechanism involves Q3GA's ability to increase the expression of Nrf2 in the nucleus, thereby enhancing the transcription of antioxidant genes. nih.gov Studies have shown that silencing Nrf2 can diminish the protective effects of Q3GA, confirming the central role of this pathway. nih.gov

Q3GA has demonstrated notable anti-inflammatory properties by modulating the expression of genes involved in the inflammatory response. nih.govrsc.org

In human keratinocytes, Q3GA has been shown to down-regulate the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) in response to stressors like hydrogen peroxide or UVB irradiation. nih.gov Similarly, in macrophages, Q3GA can reduce the transcription of genes involved in inflammation, including those for pro-inflammatory interleukins and enzymes involved in oxidative stress. rsc.orgnih.gov This modulation of inflammatory gene expression is a key mechanism underlying the anti-inflammatory effects of Q3GA. rsc.org

Q3GA has been found to influence the expression of genes crucial for maintaining skin hydration and barrier function. nih.gov In human keratinocytes, Q3GA treatment has been shown to upregulate the expression of genes related to moisturizing factors, including:

Transglutaminase-1 (TGM-1): An enzyme essential for the formation of the cornified envelope, a key component of the skin barrier. nih.gov

Filaggrin (FLG): A protein that plays a vital role in the aggregation of keratin (B1170402) filaments and the formation of natural moisturizing factors. nih.gov

Hyaluronic acid synthase-1 (HAS-1): An enzyme responsible for the synthesis of hyaluronic acid, a major component of the extracellular matrix that contributes to skin hydration. nih.gov

The upregulation of these genes by Q3GA suggests its potential to enhance skin moisturization and support the integrity of the skin barrier. nih.gov

Table 2: Effects of this compound on Gene Expression

| Gene/Pathway | Cell Type | Effect of Q3GA | Reference |

| Nrf2 Pathway | Chondrocytes, Keratinocytes | Activation, increased nuclear translocation of Nrf2, increased HO-1 expression | nih.govnih.gov |

| COX-2 | Keratinocytes | Down-regulation | nih.gov |

| TNF-α | Keratinocytes | Down-regulation | nih.gov |

| TGM-1 | Keratinocytes | Up-regulation | nih.gov |

| FLG | Keratinocytes | Up-regulation | nih.gov |

| HAS-1 | Keratinocytes | Up-regulation | nih.gov |

Analytical and Methodological Approaches in Quercetin 3 O Beta D Glucuronide Research

Chromatographic and Spectrometric Techniques

Chromatographic separation coupled with spectrometric detection forms the cornerstone of analytical methodologies for quercetin (B1663063) 3-O-beta-D-glucuronide. These techniques offer the high sensitivity and selectivity required for analyzing complex samples such as plasma, tissues, and plant extracts.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., PDA, UVD, MS, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quercetin 3-O-beta-D-glucuronide. creative-proteomics.com It is often performed on a reversed-phase C18 column. semanticscholar.org The separation process typically involves a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, such as 0.5% aqueous acetic acid, often with a gradient elution program. semanticscholar.org

Different types of detectors can be coupled with HPLC to identify and quantify the compound:

Photodiode Array (PDA) and UV-Vis (UVD) Detectors: These detectors are commonly used for the quantification of this compound. semanticscholar.orgnih.gov A study on common evening primrose sprout extract utilized an HPLC-UVD method for the simultaneous determination of quercetin-3-O-glucuronide and ellagic acid. nih.govmdpi.com Another study developed an HPLC method with a photodiode array detector for the simultaneous quantitation of several compounds, including quercetin-3-O-β-D-glucuronide, in Polygonum perfoliatum L. semanticscholar.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): When higher selectivity and sensitivity are required, HPLC is coupled with a mass spectrometer. Following the consumption of fried onions, five different glucuronides of quercetin were identified in human plasma samples using HPLC-UV-MS/MS. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for the identification of different quercetin glucuronides based on key MS2 fragments. researchgate.net For instance, in electrospray ionization (ESI)-MS/MS analysis in negative mode, the parent ion of quercetin 3-O-glucuronide (m/z 477) fragments to produce the quercetin aglycone ion (m/z 301) after losing the glucuronide moiety. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for the determination of quercetin metabolites. ucdavis.edu

A UHPLC-MS/MS method was developed for the pharmacokinetic and tissue distribution study of quercetin and this compound (Q3G). nih.gov This method allowed for the quantification of these compounds in plasma and various tissues. Another sensitive and accurate UHPLC-MS/MS method was developed for the determination of a related compound, quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside, in rat plasma. nih.gov

For more detailed structural elucidation, UHPLC can be coupled with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) MS. An UHPLC-(ESI)QTOF MS/MS method was developed for measuring individual quercetin metabolites in human plasma, demonstrating the power of this technique in identifying a range of metabolites, including quercetin 3-O-glucuronide. ucdavis.edu The mass fragmentation of the ion at m/z 477.0708, corresponding to quercetin 3-O-glucuronide, results in a base peak at m/z 301.0363 (deprotonated quercetin aglycone) and other characteristic fragments. nih.gov

Method Development and Validation for Quantification

For the quantitative analysis of this compound to be reliable and reproducible, the analytical method must be thoroughly validated. nih.gov This validation process involves assessing several key parameters.

Specificity and Selectivity Determination

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of HPLC, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples (e.g., blank plasma or extract). mdpi.com The use of highly selective detection methods like tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode significantly enhances specificity. researchgate.netmdpi.com For example, specific precursor ion to product ion transitions are monitored for the analyte and internal standard, minimizing interference from other compounds in the matrix. mdpi.com

Linearity and Calibration Curve Establishment

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a given range. A calibration curve is constructed by plotting the peak area ratios of the analyte to an internal standard against the nominal concentrations of the analyte. nih.gov The linearity is then evaluated by least-squares linear regression analysis. peerj.com A high correlation coefficient (R²), typically greater than 0.99, indicates a strong linear relationship. peerj.comresearchgate.net

The table below presents examples of linear ranges and correlation coefficients from various studies on this compound and related compounds.

Table 1: Examples of Linearity Data for this compound Quantification. nih.govnih.govpeerj.comresearchgate.net

Precision and Accuracy Assessments (Intra-day, Inter-day)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intra-day precision is determined by analyzing replicate samples on the same day, while inter-day precision is assessed by analyzing replicate samples on different days. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. nih.gov

The table below summarizes precision and accuracy data from a validation study for quercetin-3-O-glucuronide.

Table 2: Intra-day and Inter-day Precision and Accuracy for the Quantification of Quercetin-3-O-glucuronide. nih.gov

In a study validating a method for determining quercetin-3-O-glucuronide and ellagic acid, the intra-day and inter-day variability tests resulted in a relative standard deviation of less than 2% for each compound, which is a generally accepted criterion for precision. nih.govresearchgate.net The accuracy of the method was confirmed with a mean recovery rate of 102.6% for quercetin-3-O-glucuronide. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. In the analysis of this compound, these parameters are crucial for detecting trace amounts in biological matrices and for ensuring the accuracy of quantitative data.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common technique for the analysis of this compound. For instance, an HPLC with Ultraviolet-Visible (UV) detection method developed for the simultaneous quantification of quercetin-3-O-glucuronide and ellagic acid reported an LOD of 0.486 µg/mL and an LOQ of 1.472 µg/mL for quercetin-3-O-glucuronide. nih.gov Another study utilizing HPLC with Diode-Array Detection (DAD) for quercetin analysis in nanoparticles established an LOD of 0.046 µg/mL and an LOQ of 0.14 µg/mL for the parent compound, quercetin, highlighting the sensitivity of modern chromatographic systems. mdpi.com The development of a sensitive fluorometric method for quercetin quantification, after solid-phase extraction, achieved an even lower LOD and LOQ of 1.1 ng/mL and 3.7 ng/mL, respectively. researchgate.net

These values can vary depending on the specific instrumentation, chromatographic conditions, and the complexity of the sample matrix. The selection of an appropriate method with adequate sensitivity is therefore a critical first step in any quantitative study of this compound.

Table 1: Examples of LOD and LOQ for Quercetin and its Glucuronide

| Analyte | Method | LOD | LOQ |

| This compound | HPLC-UV | 0.486 µg/mL | 1.472 µg/mL |

| Quercetin | HPLC-DAD | 0.046 µg/mL | 0.14 µg/mL |

| Quercetin | Fluorometric Method | 1.1 ng/mL | 3.7 ng/mL |

Stability and Repeatability Studies

The reliability of an analytical method is assured through validation studies that include the assessment of stability and repeatability. Stability studies evaluate the degradation of the analyte in the sample matrix under different storage and processing conditions, while repeatability (intra-day precision) and intermediate precision (inter-day precision) assess the consistency of the results over a short and longer period, respectively.

For this compound, stability in various solvents and biological matrices is a key consideration. It is known to be soluble in DMSO and alkaline water. creative-proteomics.com A study on the simultaneous determination of several flavonoids, including quercetin-3-O-β-D-glucuronide, in Polygonum Perfoliatum L. demonstrated satisfactory stability of the developed analytical method. researchgate.netnih.gov In a validation study for an HPLC-UV method, the intra-day and inter-day variability for quercetin-3-O-glucuronide analysis was found to have a relative standard deviation (RSD) of less than 2%, which is a widely accepted criterion for precision. nih.govresearchgate.net Similarly, a method for quercetin quantification showed intra-day RSDs at or below 6.74% and inter-day precision with a variation at or below 9.42%. mdpi.com

These studies confirm that with proper method development and validation, the analysis of this compound can be both stable and repeatable, ensuring the generation of reliable and reproducible data.

Sample Preparation Techniques for Biological Matrices

The analysis of this compound in biological samples such as plasma, tissues, and cells presents a significant challenge due to the complexity of the matrix and the low concentrations of the analyte. Effective sample preparation is therefore a critical step to remove interfering substances and to concentrate the analyte of interest.

Plasma, Tissue, and Cellular Extract Preparation

The preparation of plasma, tissue, and cellular extracts for the analysis of this compound typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net In a study identifying this compound in rat plasma, the plasma was first acidified and then extracted with ethyl acetate. nih.gov Another pharmacokinetic study in rats utilized a protein precipitation step with methanol (B129727) followed by centrifugation before analysis by HPLC-MS. researchgate.net

For cellular studies, cells are often lysed to release intracellular contents, followed by extraction procedures similar to those used for plasma. For instance, in a study investigating the protective effect of quercetin 3-O-glucuronide in renal tubular cells, the cells were incubated with the compound, and subsequent analyses were performed on the cell culture medium and cell lysates. nih.gov The choice of extraction solvent and technique is crucial to ensure high recovery of the analyte and to minimize the extraction of interfering compounds.

Enzymatic Hydrolysis Pre-treatment for Aglycone Analysis